molecular formula C10H8F4O2 B6341213 Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate CAS No. 1076197-35-7

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate

Cat. No.: B6341213
CAS No.: 1076197-35-7
M. Wt: 236.16 g/mol
InChI Key: UUNOGENAYKTFAL-UHFFFAOYSA-N
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Description

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate is an organic compound with the molecular formula C10H8F4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a methyl group, and the carboxylic acid group is esterified with ethanol

Mechanism of Action

Target of Action

It’s worth noting that similar compounds are often used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, the compound could interact with its targets by donating or accepting electrons, leading to the formation of new bonds.

Biochemical Pathways

Given its potential use in organic synthesis , it could be involved in various biochemical pathways depending on the specific targets it interacts with.

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could influence its absorption and distribution in a biological system.

Result of Action

Given its potential use in organic synthesis , it could lead to the formation of new organic compounds, which could have various effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate typically involves the esterification of 2,3,5,6-tetrafluoro-4-methylbenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol.

    Hydrolysis: 2,3,5,6-tetrafluoro-4-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate can be compared with other fluorinated benzoates, such as:

    Ethyl 2,3,5,6-tetrafluoro-4-(methylsulfinyl)benzoate: Similar in structure but with a methylsulfinyl group instead of a methyl group.

    2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol: The reduced form of the ester, where the ester group is replaced by a hydroxyl group.

    2,3,5,6-Tetrafluoroterephthalonitrile: A nitrile derivative with similar fluorination on the benzene ring.

The uniqueness of this compound lies in its specific combination of fluorine atoms and ester functionality, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-3-16-10(15)5-8(13)6(11)4(2)7(12)9(5)14/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNOGENAYKTFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)F)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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